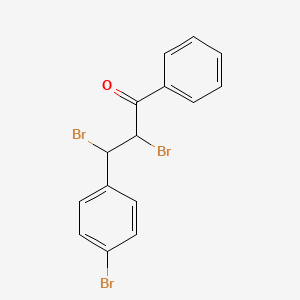

2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone

Description

Structure

3D Structure

Properties

CAS No. |

10388-32-6 |

|---|---|

Molecular Formula |

C15H11Br3O |

Molecular Weight |

447.0 g/mol |

IUPAC Name |

2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H11Br3O/c16-12-8-6-10(7-9-12)13(17)14(18)15(19)11-4-2-1-3-5-11/h1-9,13-14H |

InChI Key |

NURZGIQYHBZOMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Reagents :

-

1-(4-Bromophenyl)-3-phenyl-2-propen-1-one (0.1 mol)

-

Bromine (0.2 mol)

-

Chloroform (50 mL)

-

-

Reaction Conditions :

-

Add bromine dropwise to a chloroform solution of the propenone.

-

Stir for 24 hours at 25°C.

-

Concentrate under reduced pressure and recrystallize.

-

-

Characterization :

Key Considerations:

-

Chloroform’s low polarity minimizes side reactions like oxidation.

Comparative Analysis of Methods

Mechanistic Insights

Both methods proceed via electrophilic bromine addition :

-

Step 1 : Formation of bromonium ion at the β-carbon of the α,β-unsaturated ketone.

-

Step 2 : Nucleophilic attack by bromide ion at the α-carbon, yielding vicinal dibromide.

-

Steric Effects : The 4-bromophenyl group directs bromination to the less hindered α-position.

Challenges and Optimization

-

Regioselectivity : Competing bromination at the aryl rings is mitigated by electron-withdrawing groups (e.g., existing bromine).

-

Safety : Bromine’s toxicity necessitates closed systems and neutralization with sodium thiosulfate.

-

Scalability : The chloroform method’s longer reaction time may hinder industrial adoption compared to acetic acid.

Industrial Applications

Chemical Reactions Analysis

2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form 3-(4-bromophenyl)-1-phenyl-1-propanone by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features the molecular formula C15H11Br3O and a molecular weight of approximately 446.964 g/mol. The presence of bromine atoms contributes to its high reactivity, allowing it to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions. This reactivity makes it a valuable intermediate in organic synthesis.

Synthetic Applications

-

Organic Synthesis :

- 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone can be utilized in the synthesis of other complex organic molecules. Its ability to undergo halogenation reactions allows chemists to introduce additional functional groups into the molecular framework.

- The compound serves as a precursor for synthesizing various derivatives that may have enhanced biological activities or specific chemical properties.

-

Building Block for Pharmaceuticals :

- Due to its structural features, this compound is explored as a potential building block in drug discovery programs. The brominated phenyl rings can enhance the lipophilicity and biological activity of pharmaceutical candidates.

Biological Applications

-

Medicinal Chemistry :

- The compound has been investigated for its potential anticancer properties. Studies have shown that similar brominated compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar activities.

- Interaction studies are essential to evaluate its efficacy and safety profile for pharmaceutical applications, particularly in targeting specific cancer types.

-

Interaction Studies :

- Research involving the interaction of this compound with various biological targets helps elucidate its mechanism of action and potential therapeutic uses. Such studies are crucial for assessing the compound's safety and efficacy in drug development.

Case Studies and Research Findings

Several studies highlight the applications of this compound within the context of medicinal chemistry:

- Cytotoxicity Testing : Research has indicated that compounds with similar structures exhibit significant cytotoxic activity against human breast cancer cell lines (e.g., MCF-7). This suggests that derivatives of this compound could be explored for anticancer drug development .

- Synthetic Methodologies : Various synthetic pathways have been developed to obtain this compound efficiently. These methodologies emphasize the versatility of brominated compounds in generating new derivatives with potential biological activities .

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromoacetophenone | Contains one bromine atom | Simpler structure; fewer reactive sites |

| 4-Bromobenzophenone | Contains a bromine atom on a phenyl ring | Lacks additional bromination |

| 2,4-Dibromoacetophenone | Two bromine substituents on acetophenone | Increased reactivity due to multiple halogens |

The uniqueness of this compound lies in its three bromine substituents and dual phenyl groups, enhancing its reactivity compared to simpler analogs. This makes it particularly interesting for synthetic chemists looking for versatile intermediates.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone involves its interaction with molecular targets through its bromine atoms and phenyl groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.

Comparison with Similar Compounds

Key Properties

- Molecular weight : 561.03 g/mol .

- Hydrogen bonding : An intramolecular C–H···O interaction stabilizes the S(6) ring motif .

Comparison with Similar Compounds

Structural and Crystallographic Comparison

Key Observations :

- Halogen Effects : Replacement of the 4-bromophenyl group with 4-chlorophenyl (as in ) reduces molecular weight (418.51 g/mol vs. 561.03 g/mol) and alters packing interactions due to weaker Cl···Cl van der Waals forces.

- Steric Bulk : The naphthyl-substituted compound () exhibits increased steric hindrance, which may limit crystallization efficiency.

Thermal and Physical Properties

Biological Activity

2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone, with the CAS number 10388-32-6, is a halogenated ketone that has garnered attention for its potential biological activities. This compound features multiple bromine substituents and phenyl groups, which enhance its reactivity and potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, its synthesis, and relevant case studies.

- Molecular Formula : C15H11Br3O

- Molecular Weight : 446.964 g/mol

- Structure : The compound is characterized by three bromine atoms and two phenyl groups attached to a propanone backbone.

Biological Interactions

The biological interactions of this compound have been studied in various contexts:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. For instance, brominated phenols have shown varying degrees of free radical scavenging ability, which could be extrapolated to this compound due to its structural similarities .

- Enzyme Inhibition : Research indicates that brominated compounds can act as inhibitors for certain enzymes. For example, a related study on bromophenol derivatives revealed significant inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment . The potential for this compound to exhibit similar inhibitory activity warrants further investigation.

- Reactivity with Biological Macromolecules : The presence of multiple bromine atoms enhances the reactivity of the compound with proteins and nucleic acids, potentially leading to novel therapeutic applications.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Bromination of Acetophenone Derivatives : This involves the electrophilic substitution of bromine into the aromatic rings of acetophenone derivatives.

- Reactions with Nucleophiles : The compound can react with various nucleophiles due to its ketone functionality, leading to the formation of more complex organic molecules.

These synthetic strategies highlight the versatility of this compound in organic chemistry applications.

Case Studies and Research Findings

A review of relevant literature reveals several studies that provide insight into the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Study on Bromophenol Derivatives | Demonstrated weak to potent PTP1B inhibitory activities among synthesized compounds, indicating potential for diabetes treatment. |

| Antioxidant Activity Evaluation | Explored DPPH free radical scavenging activity in related compounds, suggesting potential antioxidant properties for dibromo derivatives. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dibromo-3-(4-bromophenyl)-1-phenyl-1-propanone, and how can yield be improved?

- Methodological Answer : The compound is synthesized via dibromination of chalcone precursors. Key steps include bromination of the α,β-unsaturated ketone under controlled conditions (e.g., using HBr/AcOH or Br₂ in CCl₄). Yield optimization requires precise stoichiometric ratios (e.g., 2:1 Br₂:chalcone) and temperature control (0–5°C to minimize side reactions). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in solvents like chloroform/hexane. Data collection (e.g., using a Bruker D8 VENTURE diffractometer) and refinement with SHELXTL/SHELXL software (R-factor < 0.05) confirm bond lengths, angles, and intermolecular interactions . Complementary techniques include FT-IR (C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR (δ ~7–8 ppm for aromatic protons) .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence the compound’s electronic properties and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., Br, Cl) on the phenyl rings reduce electron density at the ketone carbonyl, altering reactivity in nucleophilic additions. Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can map electrostatic potential surfaces, while Hammett constants quantify substituent effects. Comparative studies with analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) reveal trends in regioselectivity .

Q. What challenges arise in resolving crystallographic data inconsistencies, and how are they addressed?

- Methodological Answer : Discrepancies in thermal displacement parameters or occupancy factors may arise from disorder or twinning. Strategies include:

- Using PLATON/ADDSYM to check for missed symmetry.

- Refining anisotropic displacement parameters with SHELXL.

- Validating hydrogen bonding (e.g., S(6) motifs) via graph-set analysis .

- Cross-validating with spectroscopic data to confirm molecular geometry .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., Br⋯Br contacts, C–H⋯O bonds). Molecular docking (AutoDock Vina) assesses host-guest compatibility, while Molecular Dynamics (MD) simulations (GROMACS) model stability in solvent environments. Experimental validation via SC-XRD of co-crystals is recommended .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.